molecular formula C8H13NO2 B13523700 ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate

ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13523700
M. Wt: 155.19 g/mol
InChI Key: IYUHWHWDNFNLTR-ACZMJKKPSA-N
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Description

Ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core with an ethyl ester substituent at position 2. Its stereochemistry (1S,3S,5S) is critical for its biological interactions, particularly in pharmaceutical applications. This compound is a key intermediate in synthesizing saxagliptin, a dipeptidyl peptidase-4 (DPP4) inhibitor used to treat type 2 diabetes . The ethyl ester group enhances lipophilicity compared to carboxylate salts, improving membrane permeability during drug synthesis .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-5-3-6(5)9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m0/s1

InChI Key

IYUHWHWDNFNLTR-ACZMJKKPSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1

Canonical SMILES

CCOC(=O)C1CC2CC2N1

Origin of Product

United States

Preparation Methods

Cyclopropanation via Dirhodium(II)-Catalyzed Reaction

A highly efficient method involves the cyclopropanation of N-protected 2,5-dihydropyrrole derivatives using ethyl diazoacetate catalyzed by chiral dirhodium(II) tetracarboxylates. This approach yields the bicyclic azabicyclo[3.1.0]hexane core with high stereoselectivity.

  • The reaction proceeds under mild conditions with low catalyst loading (0.005 mol %).
  • The cyclopropanation step forms a mixture of exo and endo isomers.
  • Subsequent selective hydrolysis steps allow isolation of the desired endo isomer corresponding to the (1S,3S,5S) stereochemistry.
  • The process can be telescoped into a one-pot procedure without chromatographic purification, achieving overall yields of up to 86% for the two-step sequence.

This method is scalable to gram quantities and is practical for pharmaceutical intermediate synthesis.

Step Reagents/Conditions Outcome Yield (%)
Cyclopropanation Ethyl diazoacetate, N-Boc-2,5-dihydropyrrole, Rh(II) catalyst Formation of exo/endo bicyclic isomers Not specified
Selective hydrolysis Aqueous NaOH, controlled time Isolation of endo-ethyl azabicyclohexane-3-carboxylate 54% (endo isomer)
Telescoped reaction Combined steps without purification Overall yield (exo + endo) 76-86%

Synthesis from 2-Aminomethylcyclopropyl Dialkyl Acetals (Patent Method)

Another established route involves the preparation of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid derivatives starting from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals.

  • Initial formation of 2-cyanocyclopropyl derivatives followed by hydrolysis and conversion to acid chlorides.
  • Reduction and cyclization steps yield the bicyclic core.
  • Esterification with ethanol in the presence of dry hydrogen chloride produces the ethyl ester.
  • The process typically yields a mixture of cis/trans isomers, which can be separated by fractional crystallization or ion-exchange chromatography to isolate the (1S,3S,5S) isomer.
  • The method is supported by spectral and chemical analyses confirming product identity.
Step Reagents/Conditions Outcome Notes
Hydrolysis of cyanocyclopropyl ester NaOH, water 2-cyanocyclopropyl carboxylic acid Acidification with HCl
Conversion to acid chloride Oxalyl chloride, benzene, reflux Acid chloride intermediate
Reduction Tri-(tert-butoxy) lithium aluminium hydride, THF, -60°C 2-cyanocyclopropylaldehyde
Cyclization and esterification Ethanol, dry HCl Ethyl azabicyclohexane-3-carboxylate Mixture of isomers

Related Synthetic Routes in Saxagliptin Intermediate Preparation

The compound or its analogs appear as intermediates in the synthesis of saxagliptin, a pharmaceutical agent, where the bicyclic azabicyclohexane scaffold is functionalized further.

  • Preparation involves coupling of azabicyclohexane carboxamide derivatives with adamantyl-containing amino acids.
  • Reactions are often conducted in halogenated solvents (e.g., dichloromethane) at moderate temperatures (20-70°C).
  • Protection and deprotection steps are used to control stereochemistry and functional group compatibility.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Dirhodium(II)-catalyzed cyclopropanation High stereoselectivity, one-pot telescoping, mild conditions High yield, scalable, minimal purification Requires chiral Rh catalyst, sensitive to reaction conditions
Dialkyl acetal route (Patent) Well-established, uses readily available intermediates Robust, allows isomer separation Multi-step, requires chromatographic separation, moderate yields
Saxagliptin intermediate synthesis Incorporates functional group elaboration Applicable to pharmaceutical synthesis Complex, multiple protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced .

Scientific Research Applications

Ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl Ester Derivatives

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molar Mass : 191.66 g/mol
  • Key Differences :
    • Substituted with a methyl group at position 5 and a methyl ester.
    • The hydrochloride salt improves solubility in polar solvents compared to the ethyl ester form.
    • Used in intermediates for protease inhibitors .
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • Molecular Formula: C₁₀H₁₈ClNO₂
  • Key Differences: Features 6,6-dimethyl substituents and (1R,2S,5S) stereochemistry. Hydrolyzed to carboxylate salts for further coupling in peptide synthesis .
Table 1: Methyl vs. Ethyl Ester Comparison
Compound Substituents Molar Mass (g/mol) Key Applications
Ethyl (1S,3S,5S)-2-azabicyclo[...] Ethyl ester at C3 169.19* Saxagliptin intermediate
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[...] Methyl ester, C5 methyl 191.66 Protease inhibitor synthesis
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[...] 6,6-dimethyl, methyl ester 219.71 Peptide coupling intermediates

*Calculated based on molecular formula C₈H₁₁NO₂.

Stereoisomers and Substitution Patterns

(1S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Derivatives
  • Example : Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 2089577-29-5).
  • Key Differences :
    • (1S,5R) stereochemistry alters the spatial orientation of the ester group, affecting binding to enzymatic targets.
    • The 6,6-dimethyl groups enhance rigidity, which may improve selectivity in drug-receptor interactions .
Ethyl (1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
  • Molecular Formula: C₁₅H₁₇NO₂
  • Key Differences :
    • Benzyl substitution on the nitrogen increases lipophilicity and may prolong half-life in vivo.
    • Positional isomerism (ester at C1 vs. C3) impacts synthetic utility in branching pathways .

Pharmacologically Active Derivatives

Saxagliptin Intermediate: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride
  • Molecular Formula : C₆H₁₀N₂O·HCl
  • Molar Mass : 162.62 g/mol
  • Key Differences :
    • Replaces the ethyl ester with a carboxamide group, enhancing hydrogen-bonding capacity.
    • The hydrochloride salt improves aqueous solubility, critical for oral bioavailability in saxagliptin .
Methanesulfonate Salt
  • Example : (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS 709031-45-8).
  • Molecular Formula : C₆H₁₀N₂O·CH₄SO₃
  • Molar Mass : 222.26 g/mol
  • Key Differences :
    • Methanesulfonate counterion increases stability under acidic conditions.
    • Used in crystallography to improve crystal formation for structural studies .

Physicochemical and Pharmacokinetic Implications

  • Ester Hydrolysis : Ethyl esters generally hydrolyze slower than methyl esters, offering controlled release in prodrug designs .
  • Lipophilicity : Ethyl esters (LogP ~1.28) balance membrane permeability and solubility better than methyl esters (LogP ~0.95) or carboxylate salts (LogP <0) .
  • Stereochemical Impact : The (1S,3S,5S) configuration in the target compound ensures optimal fit into the DPP4 active site, whereas stereoisomers like (1R,2S,5S) show reduced binding affinity .

Biological Activity

Ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate, also known by its CAS number 361440-57-5, is a bicyclic compound with notable biological activities that have garnered attention in pharmaceutical research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 361440-57-5

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The bicyclic structure enables it to mimic certain neurotransmitters or enzyme substrates, which can lead to modulation of biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : this compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Its structure may allow binding to receptors in the central nervous system, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against various viruses, including coronaviruses. For instance, a related compound demonstrated efficacy as a SARS-CoV-2 main protease inhibitor with a Ki value of 27.7 nM and an EC50 of 1364 nM in vitro .

Antimalarial Properties

Research has also explored the antimalarial potential of bicyclic compounds related to this compound. A study on derivatives showed promising antimalarial activity, suggesting that modifications to the bicyclic structure could enhance efficacy against malaria parasites .

Study on SARS-CoV-2 Inhibition

A significant study highlighted the discovery of a compound structurally similar to this compound that inhibited SARS-CoV-2 replication effectively in vitro. The compound maintained low cytotoxicity while demonstrating significant antiviral activity across multiple assays .

Antimalarial Activity Evaluation

In another case study focusing on bicyclic compounds for antimalarial applications, derivatives were synthesized and evaluated for their biological activity against Plasmodium falciparum. The results indicated that certain modifications enhanced their potency significantly compared to standard treatments .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureKi Value (nM)EC50 (nM)Reference
SARS-CoV-2 InhibitionSimilar to Ethyl (1S,3S,5S)-2-Azabicyclo...27.71364
AntimalarialDerivatives of Bicyclic CompoundsNot specifiedNot specified

Q & A

Q. What synthetic strategies are commonly employed for ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves intramolecular cyclization of amino alcohol precursors under controlled conditions. Key steps include:

  • Core formation : Cyclization via acid- or base-catalyzed reactions to construct the azabicyclohexane scaffold.
  • Protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amines during synthesis, followed by cleavage under acidic conditions (e.g., TFA) . Optimization focuses on solvent choice (e.g., THF or DCM), temperature control (0–25°C), and catalysts (e.g., Pd for cross-coupling). Chromatography (silica gel) is critical for purity (>97%) .

Q. Which analytical techniques are essential for confirming the stereochemistry and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry and detect impurities.
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers.
  • HPLC/MS : Ensures purity and identifies byproducts. For example, chiral HPLC can distinguish enantiomers .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme inhibition : Used as a scaffold for DPP-IV inhibitors (e.g., diabetes therapeutics) due to structural mimicry of peptide substrates .
  • Intermediate synthesis : Serves as a precursor for bioactive molecules, such as antiviral or anti-inflammatory agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Discrepancies often arise from stereochemical variations or assay conditions. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ester vs. carboxamide groups) and compare IC₅₀ values.
  • Standardized assays : Use consistent enzymatic protocols (e.g., DPP-IV inhibition assays at pH 7.4) to minimize variability . Example: Derivatives with adamantyl groups show enhanced potency due to hydrophobic interactions, while polar groups reduce bioavailability .

Q. What computational tools are effective for planning synthetic routes or predicting reactivity?

  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys prioritize routes based on step efficiency and precursor availability.
  • DFT calculations : Predict regioselectivity in cyclization steps (e.g., favoring endo vs. exo transition states).
  • Molecular docking : Models interactions with biological targets (e.g., DPP-IV active site) to guide structural modifications .

Q. How does stereochemistry influence the compound’s physicochemical and pharmacological properties?

  • Solubility : (1S,3S,5S) configuration enhances water solubility via carboxylate groups, critical for in vivo efficacy.
  • Metabolic stability : Methyl or Boc groups at specific positions reduce CYP450-mediated degradation.
  • Binding affinity : Mirror-image isomers (e.g., 1R,3R,5R) show 10–100x lower inhibition potency in DPP-IV assays .

Methodological Recommendations

  • Contradiction analysis : Replicate studies under identical conditions and validate with orthogonal assays (e.g., SPR for binding kinetics).
  • Scale-up : Transition from batch to flow chemistry for improved reproducibility in multi-step syntheses .
  • Safety : Use inert atmospheres (N₂/Ar) during cyclization to prevent side reactions .

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